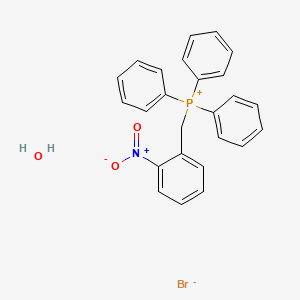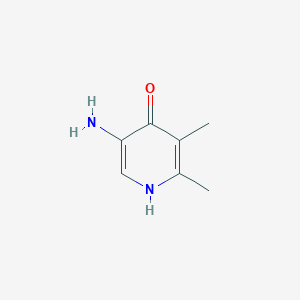
Methyl2,5-difluoro-3-methylbenzoate
Overview
Description
Methyl 2,5-difluoro-3-methylbenzoate is an organic compound with the CAS Number: 952479-99-1 . It has a molecular weight of 186.16 . The IUPAC name for this compound is methyl 2,5-difluoro-3-methylbenzoate . It is primarily used for research and development .
Molecular Structure Analysis
The InChI code for Methyl 2,5-difluoro-3-methylbenzoate is 1S/C9H8F2O2/c1-5-3-6 (10)4-7 (8 (5)11)9 (12)13-2/h3-4H,1-2H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
Methyl 2,5-difluoro-3-methylbenzoate has a molecular weight of 186.16 .Scientific Research Applications
Health Aspects of Methyl Paraben
Methyl paraben is a methyl ester of p-hydroxybenzoic acid, extensively used as an antimicrobial preservative in foods, drugs, and cosmetics. It's demonstrated to be practically non-toxic and non-irritating in populations with normal skin. Methyl paraben is fully absorbed through the skin and gastrointestinal tract, hydrolyzed to p-hydroxybenzoic acid, conjugated, and rapidly excreted without evidence of accumulation. It's not carcinogenic, mutagenic, teratogenic, or embryotoxic. However, it may cause contact dermatitis in some individuals upon cutaneous exposure (Soni, Taylor, Greenberg, & Burdock, 2002).
Occurrence and Fate of Parabens in Aquatic Environments
Parabens, including methylparaben, are widely used as preservatives and are considered emerging contaminants. Despite treatments that effectively remove them from wastewater, they are ubiquitous in surface water and sediments due to continuous environmental introduction. The chlorination of parabens, forming chlorinated by-products, poses additional environmental and potential health risks. Further studies are required to understand their toxicity (Haman, Dauchy, Rosin, & Munoz, 2015).
Paraben Esters and Potential Human Health Risks
Recent studies have raised concerns about the endocrine toxicity of paraben esters, their absorption, metabolism, and the potential for human exposure through use of bodycare cosmetics. The detection of intact paraben esters in human tissues underscores the importance of evaluating their impact on health, particularly regarding breast cancer, reproductive functions, and melanoma, given their estrogenic and genotoxic activities (Darbre & Harvey, 2008).
Future Directions
While specific future directions for Methyl 2,5-difluoro-3-methylbenzoate are not mentioned, research in the field of difluoromethylation is advancing. Future research directions should focus on difluoromethylation that make use of inexpensive reagents, feedstock chemicals and operationally simple procedures .
properties
IUPAC Name |
methyl 2,5-difluoro-3-methylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O2/c1-5-3-6(10)4-7(8(5)11)9(12)13-2/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEINXYFJYNQXAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)C(=O)OC)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,5-difluoro-3-methylbenzoate | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


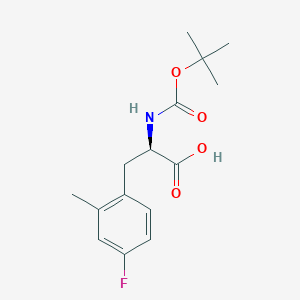
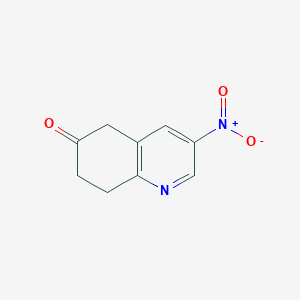
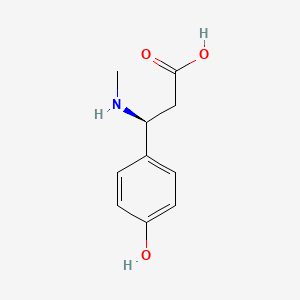
![(Butan-2-yl)[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]amine](/img/structure/B6329246.png)
